D-缬氨酸-D-苯丙氨酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

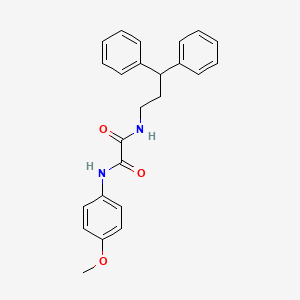

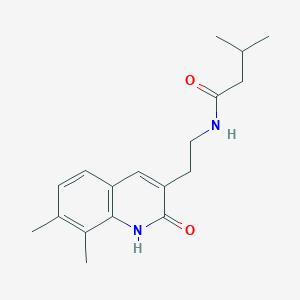

D-Valyl-D-phenylalanine hydrochloride is a compound with the molecular formula C14H21ClN2O3 . It is a derivative of phenylalanine, an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .

Synthesis Analysis

The synthesis of D-phenylalanines can be achieved through a multienzymatic cascade process. This involves coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization, which is based on stereoselective oxidation and nonselective reduction . Another study constructed a tri-enzymatic cascade reaction for the generation of D-Phe from cheap L-Phe, employing the enzymes LAAD, DAPDH, and GDH .Molecular Structure Analysis

The molecular structure of D-Valyl-D-phenylalanine hydrochloride is characterized by a molecular weight of 300.781 Da and a monoisotopic mass of 300.124084 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of D-phenylalanines include the coupling of phenylalanine ammonia lyase (PAL) with L-amino acid deaminase (LAAD) or D-amino acid oxidase (DAAO). This leads to the conversion of cheap and easily accessible cinnamic acids into both non-natural D- and L-phenylalanines by a chemoenzymatic process .Physical And Chemical Properties Analysis

The physical and chemical properties of D-Valyl-D-phenylalanine hydrochloride include a molecular weight of 300.781 Da and a monoisotopic mass of 300.124084 Da . More detailed properties are not available in the retrieved sources.科学研究应用

酶活性与微生物代谢

Marshall 和 Sokatch (1968) 的一项研究调查了来自铜绿假单胞菌的颗粒酶氧化 d-氨基酸(包括 D-苯丙氨酸)的情况。这项研究重点介绍了涉及 D-苯丙氨酸的酶活性与微生物代谢,这可能有助于理解 D-缬氨酰-D-苯丙氨酸盐酸盐的生化途径和相互作用 (Marshall & Sokatch, 1968)。

受体相互作用和感觉反应

Shimada (1978) 探讨了各种 D-氨基酸对家蝇唇糖受体的刺激作用。这项研究提供了有关 D-氨基酸(包括 D-缬氨酸和 D-苯丙氨酸)如何与生物受体相互作用的见解,这可能对与 D-缬氨酰-D-苯丙氨酸盐酸盐相关的感官反应机制产生影响 (Shimada, 1978)。

旋光分辨和化学合成

Shiraiwa 等人 (1984) 关于通过与 L-苯丙氨酸形成加合物对 DL-缬氨酸和相关化合物进行旋光分辨的研究提供了可应用于 D-缬氨酰-D-苯丙氨酸盐酸盐合成或分析的化学合成视角 (Shiraiwa et al., 1984)。

蛋白质稳定性和疏水相互作用

Shortle 等人 (1990) 量化了包括苯丙氨酸在内的疏水性氨基酸对葡萄球菌核酸酶稳定性的贡献。这项研究与理解涉及苯丙氨酸残基的疏水相互作用如何影响蛋白质结构和稳定性有关,这可能扩展到 D-缬氨酰-D-苯丙氨酸盐酸盐等肽 (Shortle et al., 1990)。

肽类抗生素和模型化合物

Izumiya 等人 (1964) 合成并研究了二肽酸酐(包括源自缬氨酸和苯丙氨酸的二肽酸酐)作为环肽类抗生素的模型,提供了对基于肽的化合物的结构和功能方面的见解。这项研究可以为在抗生素活性或肽模拟的背景下研究 D-缬氨酰-D-苯丙氨酸盐酸盐提供信息 (Izumiya et al., 1964)。

作用机制

Target of Action

D-Valyl-D-phenylalanine hydrochloride is a complex compound that involves two amino acids, D-valine and D-phenylalanine. D-Phenylalanine is known to target Kynurenine–oxoglutarate transaminase 1 and Corticoliberin in humans . D-Valine, on the other hand, is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs .

Mode of Action

D-phenylalanine is known to be involved in the sodium-independent, high-affinity transport of large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan, when associated with slc3a2/4f2hc . This suggests that D-Valyl-D-phenylalanine hydrochloride may interact with its targets in a similar manner.

Biochemical Pathways

D-phenylalanine is known to be a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, it can be inferred that D-Valyl-D-phenylalanine hydrochloride may affect these biochemical pathways.

Result of Action

D-phenylalanine is known to be used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain; keeps you awake and alert; reduces hunger pains; functions as an antidepressant and helps improve memory .

Action Environment

It is known that the gel stiffness of peptide assemblies derived from amino acids like phenylalanine and valine could be causally related to the intermolecular interactions associated with these amino acids .

未来方向

The future directions in the field of D-phenylalanine research involve the application of unnatural amino acids for the development of highly selective peptide linkers . Another area of interest is the improvement of the catalytic efficiency of DAPDH, which is currently a limiting factor in the production of D-Phe from L-Phe .

属性

IUPAC Name |

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H/t11-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJUZXNEOMXFFV-MNMPKAIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid](/img/structure/B2844054.png)

![methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2844055.png)

![2-(4-Fluorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2844056.png)

![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2844060.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2844062.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(p-tolyl)ethan-1-one](/img/structure/B2844063.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2844065.png)

![6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2844070.png)

![1-[4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2844071.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844072.png)